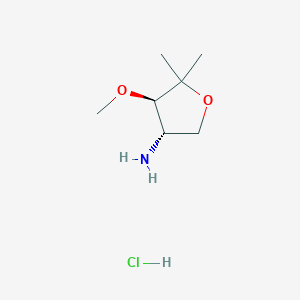

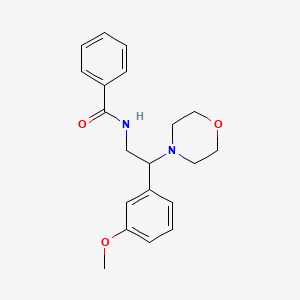

(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride, also known as L-689,560, is a chemical compound that belongs to the class of oxalanes. It is a potent and selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including movement, cognition, and reward. L-689,560 has been widely used in scientific research to investigate the role of the dopamine D1 receptor in these processes.

Scientific Research Applications

Glycosidase Inhibition

This compound has been identified as a potential glycosidase inhibitor. Glycosidase enzymes are crucial in various biological processes, including carbohydrate digestion and cellular glycoprotein processing. Inhibitors like (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride can be used to study enzyme mechanisms, explore therapeutic avenues for diabetes, and treat lysosomal storage disorders .

Antibacterial Activity

Research suggests that derivatives of this compound exhibit antibacterial properties. The stereochemistry of the (3S,4R) configuration is particularly important for activity against Gram-positive and Gram-negative bacteria. This makes it a valuable tool for developing new antibiotics and studying bacterial resistance .

Antifungal Applications

Similar to its antibacterial uses, (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride may also serve as a lead compound for antifungal drug development. Its mechanism of action could provide insights into fungal pathogenesis and resistance .

Cancer Research

The compound’s structural similarity to pyrrolidine-based subunits found in various biologically active molecules makes it a candidate for cancer research. It could be used to synthesize new compounds with potential cytotoxic effects against cancer cells .

Enzyme Mechanistic Studies

As a mimic of sugar structures, this compound can be used to study the mechanisms of carbohydrate-processing enzymes. Understanding these mechanisms is essential for the development of enzyme inhibitors and activators .

Metabolic Disease Treatment

The inhibition of glycosidases can alter carbohydrate metabolism, which is beneficial in treating metabolic diseases such as type 2 diabetes. Compounds like EN300-26681612 could be used to modulate glucose levels in patients .

Neurological Disorders

Iminosugars, a class of compounds to which EN300-26681612 belongs, have shown promise in treating neurological disorders. They can cross the blood-brain barrier and potentially affect glycoprotein processing in the brain .

Chemical Synthesis

The compound’s structure allows for its use in stereoselective synthesis, which is a critical aspect of producing enantiomerically pure pharmaceuticals. Its application in chemical synthesis can lead to the development of new methodologies and optimization of existing ones .

properties

IUPAC Name |

(3S,4R)-4-methoxy-5,5-dimethyloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2)6(9-3)5(8)4-10-7;/h5-6H,4,8H2,1-3H3;1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVDJOULZAQPQO-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(CO1)N)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](CO1)N)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

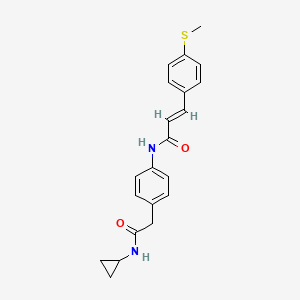

![1-[4-Phenyl-4-[3-(pyridin-4-ylmethoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2868453.png)

![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2868463.png)